molecular formula C20H24N6O3 B2918567 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1706307-87-0

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No. B2918567
CAS RN: 1706307-87-0
M. Wt: 396.451
InChI Key: CCTDRTKIBDNIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Research on compounds structurally related to 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one shows their potential in the development of novel therapeutic agents. For instance, derivatives of piperidine and oxadiazole have been investigated for their antimicrobial and cytotoxic activities against various human cancer cell lines, indicating their potential in cancer therapy and antimicrobial drug development M. Purohit, V. R. Prasad, Yergeri C. Mayur, 2011.

Chemical Synthesis and Molecular Structure

The compound's structure serves as a key intermediate in the synthesis of various heterocyclic compounds. Studies have demonstrated its utility in generating structurally diverse libraries through alkylation and ring closure reactions, contributing to the development of new materials with potential biological and industrial applications G. Roman, 2013.

Biological Studies and Molecular Interaction

Research has also focused on understanding the molecular interaction of similar compounds with biological receptors, which is crucial for designing drugs with targeted actions. For example, the study of antagonist interactions with the CB1 cannabinoid receptor provides insights into developing compounds with specific receptor affinities, which could lead to new treatments for disorders related to the endocannabinoid system J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002.

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-16(14(2)28-24-13)5-6-19(27)26-9-3-4-15(12-26)10-18-23-20(25-29-18)17-11-21-7-8-22-17/h7-8,11,15H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTDRTKIBDNIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

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